(R)-methyl 2-amino-3-chloropropanoate hydrochloride

Descripción general

Descripción

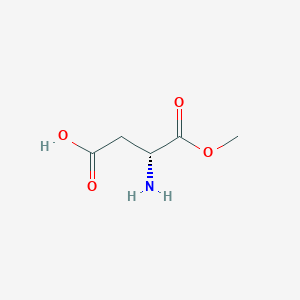

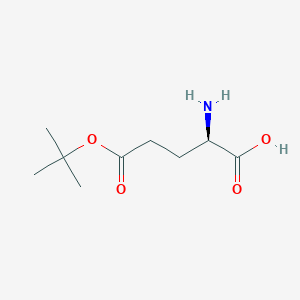

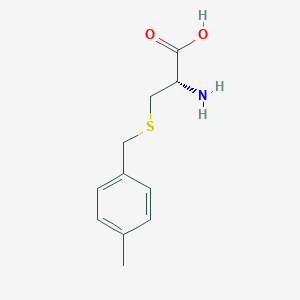

“®-methyl 2-amino-3-chloropropanoate hydrochloride” is a serine derivative . It is commercially used as an ergogenic supplement . The compound has a molecular weight of 174.03 g/mol .

Molecular Structure Analysis

The molecular formula of “®-methyl 2-amino-3-chloropropanoate hydrochloride” is C4H9Cl2NO2 . The InChI code is 1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H and the canonical SMILES is COC(=O)C(CCl)N.Cl .

Physical And Chemical Properties Analysis

“®-methyl 2-amino-3-chloropropanoate hydrochloride” appears as a solid and is usually stored in an inert atmosphere at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Chemical Synthesis

“®-methyl 2-amino-3-chloropropanoate hydrochloride” is a chemical compound that can be used in various chemical synthesis processes . Its unique structure and properties make it a valuable component in the creation of other complex molecules.

Biochemical Research

This compound is classified under alanine derivatives , which are commonly used in biochemical research. They play a crucial role in the study of protein structure and function, as well as in the development of new pharmaceuticals.

Electrochemical Energy Storage

One of the exciting applications of this compound is in the field of electrochemical energy storage . It has been used in the modification of graphene nanosheets for efficient electrochemical energy storage. The compound contributes additional faradaic pseudocapacitance, resulting in outstanding electrochemical energy storage .

Supercapacitors

The compound has been used in the development of supercapacitors . An asymmetric supercapacitor device was fabricated using graphene nanosheets and the compound, which displayed a high energy density and a long cycling lifespan .

Ergogenic Supplements

Amino acids and their derivatives, including this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Organic Redox Molecules

The compound is considered a green and renewable organic redox molecule . These molecules are advantageous over conventional inorganic intercalation electrode materials in terms of electrochemical reversibility and cycling stability .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The exact mode of action of H-Beta-chloro-Ala-OMe HCl is not well-understood. As an alanine derivative, it may interact with its targets in a similar manner to alanine. The presence of the chloro group could potentially alter the compound’s interactions with its targets, leading to different biochemical effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Beta-chloro-Ala-OMe HCl are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract if administered orally. Its distribution in the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of H-Beta-chloro-Ala-OMe HCl. For instance, its stability could be affected under alkaline conditions .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 2-amino-3-chloropropanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the paper for (R)-methyl 2-amino-3-chloropropanoate hydrochloride?

A1: The paper outlines a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride. [] This method is considered advantageous due to its high yield, reduced production of side products, and the ability to recycle the mother liquor after treatment. [] This contributes to a more cost-effective and environmentally friendly production process. []

Q2: Can you explain the environmental benefits of this new synthetic method?

A2: The described method offers environmental benefits by addressing the tail gas produced during synthesis. [] The tail gas, instead of being released, can be absorbed by a strong alkaline solution, forming a salt. [] This salt can be separated and potentially reused, minimizing waste and environmental impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)